molecular formula C17H18N4OS B2420846 (1H-indol-5-yl)(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1396680-66-2

(1H-indol-5-yl)(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

Cat. No.: B2420846
CAS No.: 1396680-66-2
M. Wt: 326.42
InChI Key: KMZQZSZNFNEKDA-UHFFFAOYSA-N
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Description

(1H-indol-5-yl)(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H18N4OS and its molecular weight is 326.42. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Properties

A study by Gür et al. (2020) explored the antimicrobial and antifungal properties of Schiff bases derived from 1,3,4-thiadiazole compounds. They found that these compounds exhibited significant biological activity, highlighting the potential of thiadiazole derivatives in pharmacological applications (Gür et al., 2020).

Antiproliferative Activity

The synthesis and antiproliferative activity of novel heterocycles, including derivatives similar to the specified compound, were examined by Prasad et al. (2018). Their research indicated that these compounds could inhibit the proliferation of cancer cells, pointing towards their potential use in cancer therapy (Prasad et al., 2018).

Antitubercular and Antifungal Activity

Syed et al. (2013) investigated novel thiadiazole derivatives for their antitubercular and antifungal activities. Their findings suggest that these compounds, by virtue of their structural characteristics, could serve as potent agents against tuberculosis and fungal infections (Syed et al., 2013).

Molecular Interaction Studies

The molecular interaction of antagonist compounds with cannabinoid receptors was studied by Shim et al. (2002). This research provides insights into how compounds, including those similar to the specified molecule, can bind to receptors, offering a pathway to develop targeted therapies for various conditions (Shim et al., 2002).

Environmental Monitoring

Borova et al. (2015) developed an analytical methodology to determine new psychoactive substances in wastewater, including thiadiazole derivatives. This research is crucial for environmental monitoring and understanding the community-level use of various compounds (Borova et al., 2015).

Solvent Effects on Molecular Aggregation

A study by Matwijczuk et al. (2016) on the effects of solvent on molecular aggregation of thiadiazole derivatives highlights the impact of solvent interactions on the properties of such compounds, which is essential for designing drugs with desired solubility and efficacy (Matwijczuk et al., 2016).

Properties

IUPAC Name

1H-indol-5-yl-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS/c1-11-19-20-16(23-11)12-5-8-21(9-6-12)17(22)14-2-3-15-13(10-14)4-7-18-15/h2-4,7,10,12,18H,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMZQZSZNFNEKDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2CCN(CC2)C(=O)C3=CC4=C(C=C3)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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